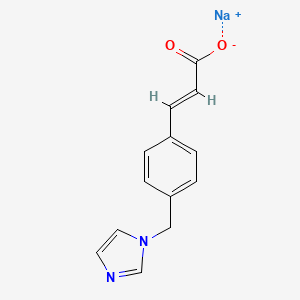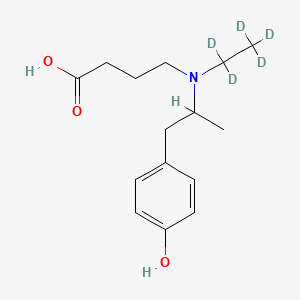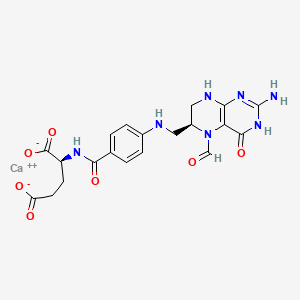
Vigabatrin Hydrochloride
Übersicht
Beschreibung
Vigabatrin hydrochloride is a pharmaceutical compound used primarily as an anticonvulsant. It is an analog of gamma-aminobutyric acid (GABA), the main inhibitory neurotransmitter in the central nervous system. This compound is used in the treatment of refractory complex partial seizures and infantile spasms .
Wissenschaftliche Forschungsanwendungen
Vigabatrin hydrochloride has a wide range of scientific research applications:
Chemistry: Used as a model compound for studying GABA analogs and their interactions.
Biology: Investigated for its effects on neurotransmitter levels and neuronal activity.
Medicine: Primarily used in the treatment of epilepsy and infantile spasms
Industry: Used in the development of new anticonvulsant drugs and as a reference compound in pharmaceutical research.
Wirkmechanismus
Vigabatrin hydrochloride exerts its effects by irreversibly inhibiting the enzyme GABA transaminase (GABA-T), which is responsible for the catabolism of GABA . This inhibition leads to increased levels of GABA in the brain, enhancing its inhibitory effects on neuronal activity and reducing the occurrence of seizures . The increase in GABA functions as a brake on the excitatory processes that can initiate seizure activity .
Safety and Hazards
Vigabatrin can cause serious side effects, including permanent vision loss . It can also cause magnetic resonance imaging (MRI) changes in babies with infantile spasms and increase the risk of suicidal thoughts or actions . It is recommended to avoid dust formation, avoid breathing mist, gas or vapors, and avoid contact with skin and eye .
Zukünftige Richtungen
Vigabatrin was first approved for marketing under the brand name Sabril by the US Food and Drug Administration (FDA) in 2009 . Since then, several generic versions of the drug have come to market, including one sold under the brand name Vigadrone . The future of Vigabatrin will likely continue to be explored in clinical studies and trials .
Biochemische Analyse
Biochemical Properties
Vigabatrin Hydrochloride interacts with the enzyme GABA transaminase, inhibiting it irreversibly . This results in an increase in GABA concentrations in the brain . The increase in GABA functions as a brake on the excitatory processes that can initiate seizure activity .
Cellular Effects
This compound influences cell function by increasing the levels of GABA, an inhibitory neurotransmitter . This increase in GABA can inhibit the propagation of abnormal hypersynchronous discharges, thereby reducing seizure activity .
Molecular Mechanism
The mechanism of action of this compound involves the irreversible inhibition of GABA transaminase (GABA-T), the enzyme responsible for the catabolism of GABA . This inhibition results in increased levels of GABA in the brain .
Temporal Effects in Laboratory Settings
This compound has a profound effect of increasing GABA concentration in the brain for more than a week after a single dose in humans . This effect persists steadily over years of this compound administration .
Dosage Effects in Animal Models
In animal models, this compound has been shown to completely eliminate the psychophysical evidence of tinnitus at moderate dose levels . The effects of this compound can vary with different dosages .
Metabolic Pathways
This compound is involved in the metabolic pathway of GABA. It inhibits the enzyme responsible for GABA metabolism, thereby increasing levels of circulating GABA .
Transport and Distribution
It is known that this compound increases brain GABA levels .
Subcellular Localization
It is known that this compound increases GABA levels in the brain, suggesting that it may be localized in areas where GABA is present .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of vigabatrin hydrochloride involves several steps. One common method starts with the reduction of 4-amino-5-yne-hexanoic acid using Lindlar catalyst (5% Pd/CaCO3/PbO2) in the presence of pyridine and hydrogen atmosphere . Another method involves the reaction of 1,4-dichloro-2-butene with diethyl malonate under basic conditions to produce 2-vinyl cyclopropane-1,1-diethyldicarboxylate, which is then reacted with ammonia under pressure to form 3-carboxamido-5-vinyl-2-pyrrolidone. This intermediate is further hydrolyzed under acidic conditions to form 4-amino-5-hexenoic acid .
Industrial Production Methods
Industrial production of this compound typically involves the hydrolysis of compound I under alkaline conditions, followed by extraction and purification steps to achieve high purity . The process may include the use of organic solvents and pH adjustments to isolate the desired product .
Analyse Chemischer Reaktionen
Types of Reactions
Vigabatrin hydrochloride undergoes various chemical reactions, including:
Oxidation: Vigabatrin can be oxidized to form different derivatives.
Reduction: The reduction of 4-amino-5-yne-hexanoic acid to 4-amino-5-hexenoic acid is a key step in its synthesis.
Substitution: Substitution reactions can occur at the amino group or the vinyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Lindlar catalyst and hydrogen atmosphere are used for selective reduction.
Substitution: Various nucleophiles can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions include different derivatives of vigabatrin, which can be used for further pharmaceutical applications.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Gabapentin: Another GABA analog used as an anticonvulsant and for neuropathic pain.
Tiagabine: Inhibits GABA reuptake, increasing GABA levels in the synaptic cleft.
Levetiracetam: An anticonvulsant with a different mechanism of action, binding to synaptic vesicle protein 2A.
Uniqueness of Vigabatrin Hydrochloride
This compound is unique in its irreversible inhibition of GABA-T, leading to a sustained increase in GABA levels . This mechanism distinguishes it from other anticonvulsants that either enhance GABAergic activity through different pathways or target other aspects of neuronal excitability .
Eigenschaften
IUPAC Name |
4-aminohex-5-enoic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO2.ClH/c1-2-5(7)3-4-6(8)9;/h2,5H,1,3-4,7H2,(H,8,9);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBNKOYLPAMUOHS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(CCC(=O)O)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![(3S)-N-cyclopropyl-3-[[(2R)-3-(cyclopropylmethylsulfonyl)-2-[[(1S)-2,2,2-trifluoro-1-(4-fluorophenyl)ethyl]amino]propanoyl]amino]-2-oxopentanamide](/img/structure/B1139138.png)





![2-(1-{[2-(5-Fluoro-1h-Indol-4-Yl)-4-(Morpholin-4-Yl)pyrido[3,2-D]pyrimidin-6-Yl]methyl}piperidin-4-Yl)propan-2-Ol](/img/structure/B1139148.png)





